REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7](N)[CH:8]=2)[CH:3]=[N:2]1.F[B-](F)(F)F.[H+].N([O-])=[O:18].[Na+]>O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([OH:18])[CH:8]=2)[CH:3]=[N:2]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
24.33 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=CC=C(C=C12)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
242 mL
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Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
13.87 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred for 30 minutes at 0° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
was added dropwise to the solution over 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Precipitates of the reaction solution
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
were washed with chloroform
|
Type
|
CUSTOM
|
Details
|
The obtained precipitates
|
Type
|
DISSOLUTION
|
Details
|
were dissolved in acetic acid (250 mL)
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 10 minutes at 50° C., for 10 minutes at 110° C.
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
for 10 minutes at 130° C
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
ADDITION
|
Details
|
a saturated aqueous solution of sodium carbonate was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in ethanol (240 mL)
|
Type
|
ADDITION
|
Details
|
A 2 mol/L aqueous solution of sodium hydroxide (365 mL) was added to the solution
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour at room temperature
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure, and 2 mol/L hydrochloric acid (200 mL), water
|
Type
|
ADDITION
|
Details
|
a saturated aqueous solution of ammonium chloride were added to the residue
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Subsequently, the solvent was evaporated under reduced pressure, and chloroform
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
Insoluble matters were filtered
|
Type
|
WASH
|
Details
|
were washed with chloroform
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5401 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |